molecular formula C21H23ClN2O4 B11160440 N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11160440
M. Wt: 402.9 g/mol
InChI Key: DADJFBQDPWQXCM-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the substituted phenyl groups. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituted Phenyl Groups: This step may involve nucleophilic substitution reactions where the phenyl groups are introduced onto the pyrrolidine ring.

    Formation of the Carboxamide Group: This can be done through amide bond formation reactions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Compounds like this can be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide depends on its specific interactions with molecular targets. This can include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other substituted pyrrolidine carboxamides with different phenyl groups or functional groups. Examples include:

  • N-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(4-methoxyphenyl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Properties

Molecular Formula

C21H23ClN2O4

Molecular Weight

402.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23ClN2O4/c1-12-6-5-7-17(13(12)2)24-11-14(8-20(24)25)21(26)23-16-10-18(27-3)15(22)9-19(16)28-4/h5-7,9-10,14H,8,11H2,1-4H3,(H,23,26)

InChI Key

DADJFBQDPWQXCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3OC)Cl)OC)C

Origin of Product

United States

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